Amsalog
Overview
Description
Amsalog, also known as CI-921, is a derivative of 9-aminoacridine. It is primarily recognized for its role as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and cell division.
Scientific Research Applications
Amsalog has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of topoisomerase II inhibitors, helping to understand the mechanisms of enzyme inhibition and DNA interaction.
Biology: In biological research, this compound is used to study cell cycle regulation and apoptosis, providing insights into the cellular processes affected by topoisomerase II inhibition.
Medicine: this compound has been investigated for its potential as an anticancer agent.
Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents targeting topoisomerase II.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amsalog is synthesized through a series of chemical reactions starting from 9-aminoacridine. The synthetic route involves the introduction of specific functional groups to the acridine core, enhancing its biological activity. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired chemical transformations.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps, such as crystallization and chromatography, to isolate the final product. The industrial production methods are designed to be cost-effective and scalable, ensuring a consistent supply of high-quality this compound for research and therapeutic use .
Chemical Reactions Analysis
Types of Reactions
Amsalog undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.
Substitution: this compound can participate in substitution reactions where specific atoms or groups are replaced by others, resulting in new derivatives with different properties.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often studied for their potential biological activities and therapeutic applications .
Mechanism of Action
Amsalog exerts its effects by inhibiting the activity of topoisomerase II, an enzyme responsible for managing DNA topology during replication and transcription. By binding to the enzyme-DNA complex, this compound stabilizes the transient breaks introduced by topoisomerase II, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets of this compound include the catalytic site of topoisomerase II and specific DNA sequences involved in enzyme binding .
Comparison with Similar Compounds
Amsalog is compared with other topoisomerase II inhibitors, such as:
Etoposide: Another well-known topoisomerase II inhibitor used in cancer therapy. While both compounds target the same enzyme, this compound has shown different toxicity profiles and efficacy in various cancer types.
Doxorubicin: A widely used chemotherapeutic agent that also inhibits topoisomerase II. This compound’s unique chemical structure provides distinct advantages in terms of reduced cardiotoxicity compared to Doxorubicin.
Mitoxantrone: Similar to this compound, Mitoxantrone is a topoisomerase II inhibitor with applications in cancer treatment.
This compound’s uniqueness lies in its specific chemical structure, which allows for targeted inhibition of topoisomerase II with potentially fewer side effects compared to other inhibitors. Its derivatives continue to be explored for their enhanced therapeutic properties and reduced toxicity.
Properties
CAS No. |
80841-48-1 |
---|---|
Molecular Formula |
C26H30N4O8S2 |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
2-hydroxyethanesulfonic acid;9-[4-(methanesulfonamido)-2-methoxyanilino]-N,5-dimethylacridine-4-carboxamide |
InChI |
InChI=1S/C24H24N4O4S.C2H6O4S/c1-14-7-5-8-16-21(14)27-23-17(9-6-10-18(23)24(29)25-2)22(16)26-19-12-11-15(13-20(19)32-3)28-33(4,30)31;3-1-2-7(4,5)6/h5-13,28H,1-4H3,(H,25,29)(H,26,27);3H,1-2H2,(H,4,5,6) |
InChI Key |
MWXDBWAFWBSGFA-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NC)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC.C(CS(=O)(=O)O)O |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NC)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC.C(CS(=O)(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amsalog; Asulacrine isethionate; CI921; CI-921; CI 921; NSC-343499; SN-21407; NSC343499; SN21407. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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